1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)-
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Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- is a heterocyclic compound that contains a triazole ring and an aminophenyl group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-nitrobenzaldehyde, followed by reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced amine derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-5-methanamine: Lacks the aminophenyl group, resulting in different chemical properties.
3-Amino-1,2,4-triazole: A simpler triazole derivative with distinct reactivity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains additional functional groups, leading to varied applications
Uniqueness
1H-1,2,4-Triazole-5-methanamine, 3-(2-aminophenyl)- is unique due to the presence of both the triazole ring and the aminophenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H11N5/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5,10-11H2,(H,12,13,14) |
InChI Key |
RXQBHLRAFOJEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)N |
Origin of Product |
United States |
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